3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one
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Overview
Description
3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure that combines an imidazo ring with a triazinone moiety, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with cyanogen bromide to form an intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Industry: The compound’s unique structure and reactivity make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one varies depending on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. The compound’s interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its CDK inhibitory activity.
Triazolo[4,3-e][1,2,4]triazine: A related compound with applications in medicinal chemistry and materials science.
Benzotriazole: A compound with a triazole ring, used in corrosion inhibitors and UV stabilizers.
Uniqueness
3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one stands out due to its unique combination of an imidazo ring and a triazinone moiety, which imparts distinct chemical and biological properties. Its versatility as a scaffold for drug development and materials science applications highlights its significance in research and industry.
Properties
CAS No. |
62638-40-8 |
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Molecular Formula |
C11H9ClN4O |
Molecular Weight |
248.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C11H9ClN4O/c12-8-3-1-7(2-4-8)9-10(17)16-6-5-13-11(16)15-14-9/h1-4H,5-6H2,(H,13,15) |
InChI Key |
UMDASVRIESQWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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